molecular formula C23H29N5O B11031403 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11031403
M. Wt: 391.5 g/mol
InChI Key: CHLXZWFUMGPIAN-UHFFFAOYSA-N
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Description

1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazino-benzimidazole core. The structure includes a benzyl group at position 1 and a morpholine-substituted propyl chain at position 3 (Fig. 1). The triazino[1,2-a]benzimidazole scaffold is synthesized via condensation reactions involving guanidinobenzimidazole precursors, often catalyzed by bases like piperidine under reflux conditions .

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

4-[3-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)propyl]morpholine

InChI

InChI=1S/C23H29N5O/c1-2-7-20(8-3-1)17-27-18-26(12-6-11-25-13-15-29-16-14-25)19-28-22-10-5-4-9-21(22)24-23(27)28/h1-5,7-10H,6,11-19H2

InChI Key

CHLXZWFUMGPIAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Morpholinylpropyl Side Chain Introduction

The 3-(morpholin-4-yl)propyl group is appended via nucleophilic substitution. A propyl linker bearing a leaving group (e.g., bromide) reacts with morpholine in acetonitrile under reflux. For instance, 3-bromopropylmorpholine (synthesized from morpholine and 1,3-dibromopropane) reacts with the triazino-benzimidazole intermediate in the presence of potassium carbonate, yielding the morpholinylpropyl-substituted product. 1H^1H NMR data for analogous compounds show characteristic signals at δ 2.35–2.50 (m, 4H, morpholine CH2_2) and δ 3.55–3.70 (m, 4H, morpholine OCH2_2).

Benzylation at Position 1

Benzylation is achieved through alkylation of the secondary amine in the triazino-benzimidazole core. Treatment with benzyl bromide in ethanol containing triethylamine (TEA) at 60°C for 6 hours affords the N-benzyl derivative. MS analysis of similar compounds confirms molecular ion peaks (e.g., m/z 414.5 for C25_{25}H30_{30}N6_6).

Optimization and Mechanistic Insights

Microwave vs. Conventional Heating

Comparative studies highlight microwave irradiation’s efficacy. For example, cyclization reactions completed in 2–10 minutes under microwave conditions achieve yields of 85–96%, versus 40–60% over 6–12 hours via conventional heating. This acceleration is attributed to uniform thermal energy distribution, reducing side reactions.

Solvent and Catalyst Effects

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • IR : C═O (1670–1690 cm1^{-1}), C═N (1512–1625 cm1^{-1}), and C─S (1173–1266 cm1^{-1}).

  • 1H^1H NMR : Benzimidazole aromatic protons (δ 6.57–8.24), morpholine protons (δ 2.35–3.70), and benzyl CH2_2 (δ 3.76–3.91).

  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 371.46 for C22_{22}H17_{17}N3_3OS) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazino-benzimidazole derivatives.

Scientific Research Applications

1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Aromatic vs.

Morpholine Positioning : Compounds with morpholine ethyl chains (e.g., 929855-59-4) exhibit lower molecular weights than the target’s propyl-linked derivative, suggesting chain length modulates physicochemical properties .

Hypothetical Property Implications

  • Lipophilicity : The benzyl group and longer morpholine propyl chain in the target compound may increase lipophilicity compared to furan- or pyridine-containing analogs.
  • Bioactivity : Morpholine derivatives often target kinases or GPCRs due to their hydrogen-bonding capacity. The target’s extended morpholine chain could enhance receptor interaction compared to shorter-chain analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, benzimidazole precursors can react with morpholine-propyl amines under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acetic acid to form the tetrahydrotriazino core . Key steps include:
  • Nucleophilic substitution: The morpholinylpropyl group is introduced via alkylation or Mitsunobu reactions .
  • Cyclization: Acid-catalyzed or thermal cyclization forms the triazino-benzimidazole scaffold .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .
    Table 1: Example Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationK₂CO₃, DMF, 80°C, 12h55–65>90%
CyclizationAcOH, reflux, 6h70–7585–92%

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substituent integration and scaffold geometry. Key signals include:
  • Benzimidazole protons: δ 7.2–8.1 ppm (aromatic) .
  • Morpholine protons: δ 2.4–3.6 ppm (N-CH₂ and O-CH₂) .
  • Triazino protons: δ 4.0–5.5 ppm (bridged CH₂) .
    HRMS confirms molecular weight (±2 ppm accuracy), while FT-IR identifies NH/CN stretches (e.g., 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in nucleophilic substitution or cyclization steps?

  • Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate transition-state energies and frontier molecular orbitals to predict regioselectivity . For example:
  • Nucleophilic attack sites: Electron-deficient carbons in the triazino ring show higher susceptibility .
  • Solvent effects: PCM models simulate polarity impacts on reaction barriers (e.g., DMF stabilizes charged intermediates) .
    Table 2: Computed Activation Energies (kcal/mol)
Reaction StepGas PhaseDMF Solvent
Alkylation28.522.3
Cyclization34.729.1

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
  • Standardized protocols: Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and fixed IC₅₀ measurement intervals .
  • Dose-response curves: Perform 8-point dilution series (0.1–100 µM) to minimize false positives .
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models to identify trends .

Q. What strategies optimize selectivity in functionalizing the triazino-benzimidazole scaffold?

  • Methodological Answer: Protecting group strategies (e.g., Boc for amines) prevent unwanted side reactions . For late-stage diversification:
  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies benzyl groups .
  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at halogenated positions .
    Table 3: Functionalization Success Rates
Reaction TypeCatalystYield (%)Selectivity (%)
CuAACCuI, TBTA78–85>95
SuzukiPd(PPh₃)₄65–7285–90

Methodological Notes

  • Experimental Design: Use factorial design (e.g., 2³ matrix) to optimize solvent, temperature, and catalyst loading .
  • Data Contradictions: Apply Grubbs’ test to identify outliers in biological replicates .
  • Advanced Characterization: X-ray crystallography resolves ambiguous NMR assignments for complex stereochemistry .

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